硫酸アルミニウムカリウム

概要

説明

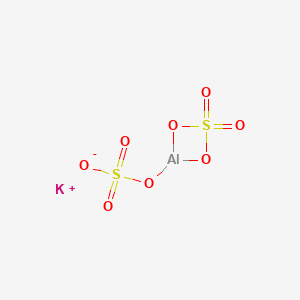

カリウムミョウバンは、硫酸アルミニウムカリウムとしても知られており、化学式KAl(SO₄)₂·12H₂Oを持つ化学化合物です。これは、カリウムとアルミニウムの複塩であり、通常は十二水和物として見られます。 カリウムミョウバンは、古代から水浄化、皮なめし、染色、および繊維産業における媒染剤など、さまざまな目的で使用されてきました .

2. 製法

合成経路と反応条件: カリウムミョウバンは、水中の硫酸カリウムと硫酸アルミニウムの反応によって合成できます。この反応は、通常、塩の完全な溶解と反応を確実にするために高温で行われます。 その後、溶液を冷却すると、カリウムミョウバンが結晶化します .

工業的生産方法: 工業的には、カリウムミョウバンは、80〜100°Cで水中の硫酸アルミニウムと硫酸カリウムを混合することによって製造されます。 反応混合物を次に蒸発濃縮し、その後冷却結晶化してカリウムミョウバン結晶を得ます .

3. 化学反応の分析

反応の種類: カリウムミョウバンは、次のようなさまざまな化学反応を起こします。

酸化還元: カリウムミョウバンは、特に強い酸化剤または還元剤の存在下で、酸化還元反応に関与できます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムなどの強い酸化剤は、カリウムミョウバンを酸化できます。

還元: 水素化ホウ素ナトリウムなどの還元剤は、カリウムミョウバンを還元できます。

主な生成物:

酸化: 構成イオンの酸化型。

還元: 構成イオンの還元型。

置換: 異なる金属イオンを含む混合ミョウバン.

4. 科学研究への応用

カリウムミョウバンは、科学研究において幅広い用途があります。

化学: さまざまな化学反応における試薬として、および分析化学における標準として使用されます。

生物学: 組織固定および染色のための組織学で使用されます。

科学的研究の応用

Potassium alum has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: Employed in histology for tissue fixation and staining.

Medicine: Used as an adjuvant in vaccines to enhance the immune response.

Industry: Utilized in water purification, leather tanning, dyeing, and as a fire retardant in textiles.

作用機序

カリウムミョウバンは、いくつかの機序を通じてその効果を発揮します。

6. 類似化合物の比較

カリウムミョウバンは、ミョウバンと呼ばれる化合物のより広いクラスの一部です。類似の化合物には次のものがあります。

ナトリウムミョウバン(硫酸アルミニウムナトリウム): 構造は似ていますが、カリウムの代わりにナトリウムが含まれています。

アンモニウムミョウバン(硫酸アルミニウムアンモニウム): カリウムの代わりにアンモニウムが含まれています。

クロムミョウバン(硫酸クロムカリウム): アルミニウムの代わりにクロムが含まれています.

独自性: カリウムミョウバンは、その広範な入手可能性、容易な調製、およびさまざまな用途における汎用性のためにユニークです。 収れん剤とアジュバントの両方として機能する能力により、特に医療および化粧品用途において貴重です .

準備方法

Synthetic Routes and Reaction Conditions: Potassium alum can be synthesized through the reaction of potassium sulfate and aluminium sulfate in water. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the salts. The solution is then allowed to cool, leading to the crystallization of potassium alum .

Industrial Production Methods: In industrial settings, potassium alum is produced by mixing aluminium sulfate and potassium sulfate in water at temperatures between 80-100°C. The reaction mixture is then subjected to evaporative concentration, followed by cooling crystallization to obtain potassium alum crystals .

化学反応の分析

Types of Reactions: Potassium alum undergoes various chemical reactions, including:

Oxidation and Reduction: Potassium alum can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.

Substitution: It can undergo substitution reactions where the aluminium ion can be replaced by other trivalent metal ions such as chromium or iron.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate can oxidize potassium alum.

Reduction: Reducing agents such as sodium borohydride can reduce potassium alum.

Substitution: Reactions with other metal sulfates can lead to the formation of mixed alums.

Major Products:

Oxidation: Oxidized forms of the constituent ions.

Reduction: Reduced forms of the constituent ions.

Substitution: Mixed alums with different metal ions.

類似化合物との比較

Potassium alum is part of a broader class of compounds known as alums. Similar compounds include:

Sodium alum (sodium aluminium sulfate): Similar in structure but contains sodium instead of potassium.

Ammonium alum (ammonium aluminium sulfate): Contains ammonium instead of potassium.

Chromium alum (potassium chromium sulfate): Contains chromium instead of aluminium.

Uniqueness: Potassium alum is unique due to its widespread availability, ease of preparation, and versatility in various applications. Its ability to act as both an astringent and an adjuvant makes it particularly valuable in medical and cosmetic applications .

特性

Key on ui mechanism of action |

The main functions of potassium alum in drugs are as an astringent, antiseptic or adjuvant agent. The astringent action is performed by the induction of coagulation in the superficial tissue layers until the formation of a crust. The formation of alum ions neutralize the charges on plasma proteins, causing the blood to coagulate. Similar effect is observed in disinfectants where these ions react with the free organic acid and thiol groups of proteins on microbes and free proteins, resulting in protein precipitation. This action will generate the contraction of the tissue and dry up secretions. Its adjuvant properties are mainly used in the production of vaccines where the presence of this chemical enhances the immune response. |

|---|---|

CAS番号 |

10043-67-1 |

分子式 |

AlH2KO4S |

分子量 |

164.16 g/mol |

IUPAC名 |

aluminum;potassium;disulfate |

InChI |

InChI=1S/Al.K.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4) |

InChIキー |

VWRKUHIZDIMTAF-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[K+] |

異性体SMILES |

[O-]S(=O)(=O)O[Al]1OS(=O)(=O)O1.[K+] |

正規SMILES |

OS(=O)(=O)O.[Al].[K] |

沸点 |

200 °C |

Color/Form |

WHITE POWDER |

密度 |

1.725 |

melting_point |

92.5 °C |

Key on ui other cas no. |

10043-67-1 |

物理的記述 |

Dry Powder, Pellets or Large Crystals Large, transparent crystals or white crystalline powder White hygroscopic solid; [Merck Index] Colorless odorless crystals; Partially soluble in water; [MSDSonline] |

関連するCAS |

10043-01-3 (Parent) |

賞味期限 |

STABLE @ /AMBIENT/ TEMP /POTASSIUM ALUM DODECAHYDRATE/ WHEN KEPT LONG TIME @ 60-65 °C (OR OVER SULFURIC ACID) LOSES 9 H2O WHICH IS REABSORBED ON EXPOSURE TO AIR. /POTASSIUM ALUM DODECAHYDRATE/ |

溶解性 |

Freely soluble in water, insoluble in ethanol |

同義語 |

alum alum, potassium aluminium potassium sulfate 12-hydrate aluminium potassium sulfate hydrate (1:1:2:12) aluminum hydrogen sulfate aluminum potassium disulfate dodecahydrate aluminum potassium sulfate aluminum potassium sulfate dodecahydrate aluminum sulfate potassium alum potassium aluminum sulfate |

製品の起源 |

United States |

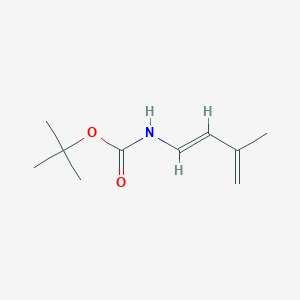

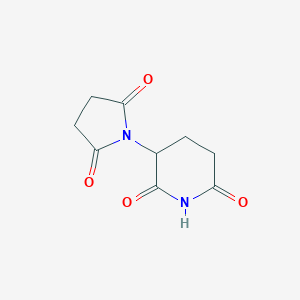

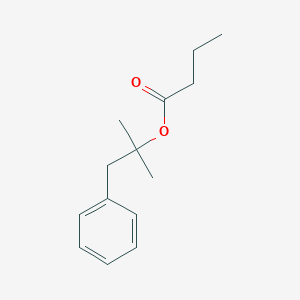

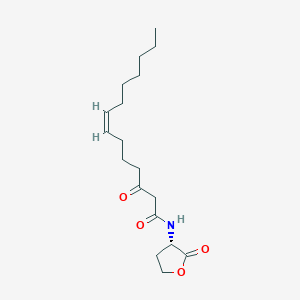

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

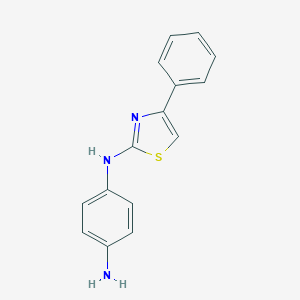

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl-4,8-dioxabicyclo[5.1.0]octane](/img/structure/B157371.png)